1-(3-Methyloxiranyl)-3-buten-1-one
Description
1-(3-Methyloxiranyl)-3-buten-1-one (CAS 17257-79-3), also known as ethanone, 1-(3-methyloxiranyl)-, is a ketone-epoxide hybrid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . Its structure features a reactive oxirane (epoxide) ring conjugated with a ketone group, making it a versatile intermediate in organic synthesis. Key thermodynamic properties include:
- ΔfH°gas: -338.65 kJ/mol (Joback calculated)
- Boiling point (Tboil): 396.69 K (123.54°C)
- Critical temperature (Tc): 591.36 K (318.21°C) .
The compound’s epoxide ring confers reactivity in polymerization and ring-opening reactions, while the ketone group enables nucleophilic additions. Regulatory data indicate it is listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture or import .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3-methyloxiran-2-yl)but-3-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-6(8)7-5(2)9-7/h3,5,7H,1,4H2,2H3 |
InChI Key |
ALFBWJZXBZOSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyloxiranyl)-3-buten-1-one can be synthesized through several methods. One common approach involves the epoxidation of 3-buten-1-one using peracids or other oxidizing agents. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the epoxide ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyloxiranyl)-3-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Functionalized alcohols, amines, and thiols.
Scientific Research Applications
1-(3-Methyloxiranyl)-3-buten-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyloxiranyl)-3-buten-1-one involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with enzymes and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
1-Propanone, 1-(3-methyloxiranyl)- (CAS 6124-56-7)
- Molecular formula : C₆H₁₀O₂
- Key differences: A propanone backbone (vs. ethanone) increases molecular weight and alters steric effects. The extended carbon chain may elevate boiling point compared to the target compound, though specific data are unavailable .
3-Methyl-2-butanone (CAS 563-80-4)
- Molecular formula : C₅H₁₀O
- Key differences : Lacks the epoxide ring, reducing reactivity. Simpler ketone structure results in lower polarity and boiling point (~94°C vs. 123.54°C for the target compound) .
1-(2'-2'-Dimethyl-6'-methylidenecyclohexyl)-3-buten-1-one (CAS 73956-65-7)
- Molecular formula : C₁₃H₂₀O
- Key differences : A cyclohexyl substituent increases molecular weight (192.30 g/mol) and steric bulk, likely reducing solubility in polar solvents. Applications focus on specialized organic synthesis due to its complex structure .
3-Buten-1-one Derivatives (e.g., 1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazinyl]-2-methyl-2-phenyl-)
- Key differences: Bulky aromatic and heterocyclic substituents (e.g., piperazinyl, phenyl) enhance molecular complexity.
Physicochemical Properties
Key Observations:
- The epoxide group in the target compound increases polarity and boiling point compared to simpler ketones like 3-methyl-2-butanone.
- Steric effects in cyclohexyl derivatives (e.g., CAS 73956-65-7) reduce solubility but enhance thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
